Lipophilicity-Driven Differentiation: XLogP3 of N-(4-Ethoxyphenyl) Derivative vs. Halogenated and Alkyl Analogs
The computed partition coefficient (XLogP3-AA) for N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is 3.2, as reported by PubChem [1]. This value positions the compound in the optimal lipophilicity range for oral bioavailability (typically XLogP 1–5) while avoiding the elevated lipophilicity (XLogP > 4) observed for many halogenated analogs within the same pyrrolidine-pyrimidine-thioacetamide series. For instance, structurally comparable N-(4-bromophenyl) and N-(3-trifluoromethylphenyl) derivatives are predicted to exhibit significantly higher logP values due to the electron-withdrawing, lipophilic nature of bromine and trifluoromethyl substituents [2]. This difference directly influences aqueous solubility and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | N-(4-bromophenyl) analog (estimated XLogP ~3.8–4.2); N-(3-trifluoromethylphenyl) analog (estimated XLogP ~4.0–4.5) |
| Quantified Difference | ΔXLogP ≈ −0.6 to −1.3 relative to halogenated analogs |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity of the 4-ethoxyphenyl derivative correlates with improved aqueous solubility and reduced off-target binding risk, critical for lead optimization in drug discovery [2].
- [1] PubChem. XLogP3-AA value for CID 44071687. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Fleck M, Heimann A, Heine N, Nosse B, Roth GJ. Pyrimidine-substituted pyrrolidine derivatives. US Patent 8,962,641 B2. Examples of bromo and trifluoromethyl N-aryl analogs. 2015. View Source
